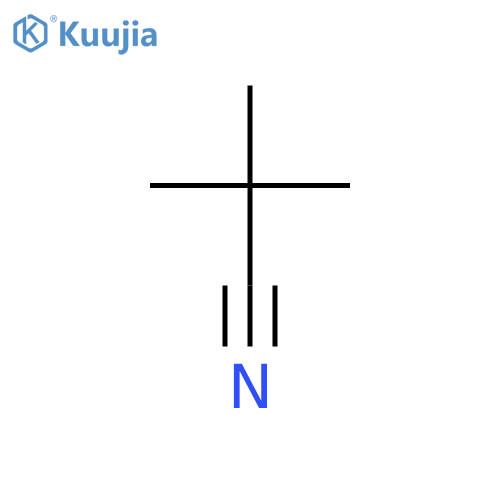Cas no 630-18-2 (2,2-dimethylpropanenitrile)

2,2-dimethylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- Trimethylacetonitrile
- Pivalonitrile
- tert-Butyl cyanide~Pivalonitrile
- tert-Butylcyanide
- 2,2-Dimethylpropanenitrile
- C5H9N
- Sodiumlignosulfonate3moles
- 2,2-Dimethylpropionitrile
- tert-Butyl cyanide
- Propanenitrile, 2,2-dimethyl-
- tert-Butylnitrile
- 2-Cyano-2-methylpropane
- Trimethyl acetonitrile
- Trimethylacetonitrile, 98%
- JAMNHZBIQDNHMM-UHFFFAOYSA-N
- NSC890
- tert-Cyanobutane
- t-BuCN
- Propanenitrile,2-dimethyl-
- 2,2-Dimethyl-propionitrile
- Propanenitrile,2,2-dimethyl-
- 2,2,2-trimethyl acetonitrile
- (CH3)3C-CN
- DT
- NSC 890
- Z-1020
- F0001-1709
- EN300-28910
- Q7199624
- 2,2-Dimethyl-propanenitrile
- MFCD00001847
- Z278179882
- AKOS009145687
- DTXSID7060887
- InChI=1/C5H9N/c1-5(2,3)4-6/h1-3H
- AI3-33242
- NS00035255
- AQD7ZXJ3PR
- 2,2-dimethylpropane nitrile
- NSC-890
- UNII-AQD7ZXJ3PR
- 630-18-2
- 2,2-DIMETHYLPROPANENITRIL
- LS-11506
- P0463
- Neopentanenitrile
- EINECS 211-133-0
- CS-0017904
- ALBB-031645
- DTXCID8043608
- 2,2-dimethylpropanenitrile
-
- MDL: MFCD00001847
- インチ: 1S/C5H9N/c1-5(2,3)4-6/h1-3H3
- InChIKey: JAMNHZBIQDNHMM-UHFFFAOYSA-N
- ほほえんだ: N#CC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 83.07350
- どういたいしつりょう: 83.073499
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 77.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 23.8
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.752 g/mL at 25 °C(lit.)
- ゆうかいてん: 15-16 °C (lit.)
- ふってん: 105°C
- フラッシュポイント: 華氏温度:39.2°f
摂氏度:4°c - 屈折率: n20/D 1.377(lit.)
- すいようせい: Miscible with ethanol, acetone and toluene. Slightly miscible with water.
- PSA: 23.79000
- LogP: 1.55608
- ようかいせい: 8.4 g/l(水)。
2,2-dimethylpropanenitrile セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H302+H312+H332-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25
- セキュリティの説明: S16-S36/37/39-S45
- 福カードFコード:19
-
危険物標識:


- 包装グループ:II
- TSCA:Yes
- 包装等級:II
- リスク用語:R11; R23/24/25
- 危険レベル:3
- セキュリティ用語:3
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
2,2-dimethylpropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28910-0.5g |
2,2-dimethylpropanenitrile |
630-18-2 | 95.0% | 0.5g |
$21.0 | 2025-03-19 | |
| TRC | T312466-500mg |
Trimethylacetonitrile |
630-18-2 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0463-100ML |
Pivalonitrile |
630-18-2 | >98.0%(GC) | 100ml |
¥270.00 | 2024-04-16 | |
| Oakwood | 350843-5g |
Pivalonitrile |
630-18-2 | 98% | 5g |
$16.00 | 2024-07-19 | |
| Oakwood | 350843-100g |
Pivalonitrile |
630-18-2 | 98% | 100g |
$117.00 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI100-100ml |
2,2-dimethylpropanenitrile |
630-18-2 | 97% | 100ml |
¥186.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087707-100g |
Trimethylacetonitrile |
630-18-2 | 98% | 100g |
¥132.00 | 2024-05-06 | |
| Life Chemicals | F0001-1709-5g |
"2,2-dimethylpropanenitrile" |
630-18-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
| Life Chemicals | F0001-1709-10g |
"2,2-dimethylpropanenitrile" |
630-18-2 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
| Life Chemicals | F0001-1709-0.5g |
"2,2-dimethylpropanenitrile" |
630-18-2 | 95%+ | 0.5g |
$19.0 | 2023-11-21 |
2,2-dimethylpropanenitrile 関連文献
-
Tiziana Armaroli,Marcella Trombetta,Aìda Gutièrrez Alejandre,Jorge Ramirez Solis,Guido Busca Phys. Chem. Chem. Phys. 2000 2 3341
-
Silvia Bordiga,Carlo Lamberti,Francesca Bonino,Arnaud Travert,Frédéric Thibault-Starzyk Chem. Soc. Rev. 2015 44 7262
-
Hiromasa Kurosaki,Yoshinobu Ishikawa,Takao Ishihara,Teruo Yamamoto,Yoshihiro Yamaguchi,Masafumi Goto via C–C bond formation between trans-[Fe(24-bis(2-pyridylmethylimino)pentane)(MeCN)2][ClO4]2·MeCN and various nitriles. Hiromasa Kurosaki Yoshinobu Ishikawa Takao Ishihara Teruo Yamamoto Yoshihiro Yamaguchi Masafumi Goto Dalton Trans. 2005 1086
-
Barbara Gil,Wac?aw Makowski,Bartosz Marszalek,Wieslaw J. Roth,Martin Kubu,Ji?i ?ejka,Zbigniew Olejniczak Dalton Trans. 2014 43 10501
-
Hui Liu,Sujuan Xie,Wenjie Xin,Shenglin Liu,Longya Xu Catal. Sci. Technol. 2016 6 1328
2,2-dimethylpropanenitrileに関する追加情報
2,2-ジメチルプロパンニトリル(CAS No. 630-18-2)の特性と応用:専門家向け詳細解説
2,2-ジメチルプロパンニトリル(別名:ピバロニトリル)は、有機合成化学において重要な中間体として広く利用される化合物です。CAS登録番号630-18-2で特定されるこの物質は、その特異な分子構造(tert-ブチル基とニトリル基の組み合わせ)により、医薬品や機能性材料の製造プロセスで注目を集めています。近年のサステナブルケミストリーの潮流において、低環境負荷型溶媒としての可能性も研究されています。
分子式C5H9Nを持つ2,2-ジメチルプロパンニトリルは、沸点118-119℃の無色液体で、極性溶媒に可溶な特性を示します。ニトリル化合物としての反応性を活かし、グリニャール試薬との反応や還元反応を通じて、多様なtert-ブチル誘導体の合成に応用可能です。2023年の研究報告では、リチウムイオン電池の電解液添加剤としての性能評価が行われ、熱安定性の向上効果が確認されています。
産業応用面では、農薬中間体や光硬化性樹脂の原料として需要が拡大しています。特にUVインキ分野では、揮発性有機化合物(VOC)削���の観点から、従来のスチレン系モノマーに代わる新材料として注目されています。バイオベースケミカルの開発動向とも連動し、植物由来原料からの合成経路に関する特許出願が近年増加傾向にあります。
安全性に関する最新の知見では、OECDテストガイドラインに基づく生態影響評価が進められています。2024年に公表されたデータによれば、水生生物に対する急性毒性は比較的低い(EC50>100mg/L)ことが判明し、適切な管理下での取り扱いが推奨されています。実験室レベルでは密閉系反応を採用することで、作業環境曝露を最小限に抑える技術が確立されています。
分析技術の進歩により、GC-MS法やHPLCを用いた微量定量法が標準化されています。日本工業規格(JIS)に準拠した純度試験方法では、99.5%以上の高純度品が流通しており、医薬品GMP対応グレードも開発されています。分光学的特性として、IRスペクトルでは2240cm-1付近に特徴的なニトリル基の伸縮振動が観測されます。
市場動向を分析すると、アジア太平洋地域が最大の消費地となっており、特に電子材料分野の成長が牽引役となっています。主要メーカーでは、カーボンニュートラルを視野に入れた製造プロセスの革新に注力しており、触媒効率の向上や廃液リサイクル率の改善が報告されています。サプライチェーンの観点からは、在庫管理のデジタル化により供給安定性が向上しています。
学術研究の最前線では、フロー化学システムへの適用が注目されています。連続化プロセスにおける反応速度論の解析が進み、従来のバッチ法に比べて収率20%向上、反応時間50%短縮という成果が得られています。AI予測モデルを活用した新規反応経路の探索も活発化しており、計算化学と実験データの融合により更なる応用展開が期待されています。
保管・輸送技術の進化として、窒素封入コンテナの採用が標準化されつつあります。湿度管理を徹底したドラム缶包装や、RFIDタグを用いた品質追跡システムの導入により、グローバルな流通が可能になりました。主要メーカーではLCA(ライフサイクルアセスメント)に基づく環境負荷評価を公開し、サステナビリティへの取り組みを強化しています。
今後の技術開発トレンドとして、バイオカタリシスを利用した合成法の研究が加速しています。酵素触媒を用いた温和な反応条件での製造プロセスが実用化段階に入り、従来の化学合成法と比べてエネルギー消費量を40%削減できる見込みです。グリーンケミストリーの原則に沿った革新が続くなか、2,2-ジメチルプロパンニトリルの産業界における重要性はさらに高まると予測されます。
630-18-2 (2,2-dimethylpropanenitrile) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)




